molecular formula C14H15N3OS B2604697 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone CAS No. 351329-32-3

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone

Cat. No. B2604697
M. Wt: 273.35
InChI Key: NTQQZZJCMPSGBY-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone, also known as MPTM, is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. MPTM is a small molecule that has a unique chemical structure, which makes it a promising candidate for various biological applications.

Scientific Research Applications

Synthesis and Spectral Characterization

One study focused on the synthesis and spectral characterization of novel compounds, including thiadiazole derivatives, using density functional theory calculations and molecular docking studies. These compounds were investigated for their antibacterial activity, highlighting their potential in developing new therapeutic agents (Shahana & Yardily, 2020).

Anticonvulsant Activity

Thiadiazole derivatives have also been synthesized for their potential anticonvulsant activity. The study established a pharmacophoric model indicating that specific binding sites are crucial for this activity, which provides insights into designing effective anticonvulsant drugs (Rajak et al., 2009).

Molecular Aggregation Studies

Another area of interest is the study of molecular aggregation in organic solvent solutions, specifically focusing on the fluorescence emission spectra and circular dichroism (CD) spectra of thiadiazole derivatives. This research aids in understanding the effects of substituent groups on molecule aggregation interactions (Matwijczuk et al., 2016).

Antitumor Activity

The antitumor activity of thiadiazole derivatives has also been examined. New compounds were synthesized and tested for their inhibitory effects on various cancer cell lines, demonstrating the potential of thiadiazole derivatives in cancer treatment (Bhole & Bhusari, 2011).

Fluorescent Chemosensors

Furthermore, thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions. These chemosensors exhibit quick responses and excellent selectivity, underscoring the versatility of thiadiazole derivatives in chemical sensing applications (Manna et al., 2020).

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-13(19-16-15-10)14(18)17-8-7-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQZZJCMPSGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone

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